molecular formula C21H40O11 B185847 Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside CAS No. 106402-05-5

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Cat. No. B185847
M. Wt: 468.5 g/mol
InChI Key: KCCBGPCYGBPHBR-ZESVGKPKSA-N
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Description

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, also known as Nonyl b-D-maltopyranoside, is a compound with the formula C21H40O11 . It is a UV transparent non-ionic detergent used for solubilizing membrane proteins . It is also a nonionic surfactant found to be useful for the solubilization and crystallization of a large number of biological membrane proteins .


Molecular Structure Analysis

The molecular structure of Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is represented by the InChI string: InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18 (28)16 (26)19 (13 (11-23)31-20)32-21-17 (27)15 (25)14 (24)12 (10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 .


Physical And Chemical Properties Analysis

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has a molecular weight of 468.54 . It is hygroscopic and should be stored in well-stoppered containers .

Scientific Research Applications

    Biomedical and Food Industries

    • Glucoside compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
    • They are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis .
    • Enzymatic synthesis converts substrates into products using enzymes as catalysts .
    • Substrate bias and specificity are key to improving substrate conversion .

    Treatment of Diseases

    • Glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer .
    • They also serve as anti-oxidants and show great healthcare potential .

    Enzymatic Synthesis of Glycosyl Compounds

    • The acceptor specificity of CGTase for l-AA was improved by weakening the acceptor specificity of CGTase toward carbohydrate molecules such as glucose and maltose, thus increasing the AA-2G yield .
    • The recombinant plasmids were transformed into E. coli BL21 (DE3) for screening .

    Hydrolysis and Hydrogenation of Cellobiose

    • The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) .
    • Water at neutral pH does not allow hydrolysis of cellobiose under the conditions of the experiments (up to 125 °C, 4 h), but relatively fast hydrogenation of cellobiose into 3-β-D-glucopyranosyl-D-glucitol over a Ru/C catalyst in the presence of H2 takes place .
    • In ZnCl2·4H2O hydrolysis does take place in the range of temperatures studied (75–125 °C) and simultaneously hydrogenation (H2, Ru/C), though at a lower rate than that in neutral water .
    • Thus, a one-pot conversion of cellobiose into sorbitol is possible . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . Under optimal conditions the yield of sorbitol is ≥95% .

    Enzymatic Synthesis of Glycosyl Compounds

    • The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds have been reviewed .
    • The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .

    Natural Acylated Flavonoids

    • Acylated flavonoids are widely distributed natural dietary bioactives with several health attributes .
    • A large diversity of acylated flavonoids with interesting biological potentialities were reported .
    • Docking simulations conducted by Molecular Operating Environment (MOE) of acylated flavonoids revealed that these candidate acylated flavonoids ought to be considered in future drug developments especially as anti-inflammatory and antimicrobial agents .

As for “Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” specifically, it has been used in a study to assess the structure and molecular fluctuations of n-alkyl-β-d-glucopyranoside micelles . It has also been used in a study to investigate enantiomer separation of drugs by micellar electrokinetic chromatography .

    Glycosyl Compounds in Biomedical and Food Industries

    • Glycosyl compounds have applications in the biomedical and food industries .
    • Enzymatic synthesis converts substrates into products using enzymes as catalysts .
    • Substrate bias and specificity are key to improving substrate conversion .

    Natural Acylated Flavonoids

    • Natural acylated flavonoids are widely distributed natural dietary bioactives with several health attributes .
    • A large diversity of acylated flavonoids with interesting biological potentialities were reported .
    • Docking simulations conducted by Molecular Operating Environment (MOE) of acylated flavonoids revealed that these candidate acylated flavonoids ought to be considered in future drug developments especially as anti-inflammatory and antimicrobial agents .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCBGPCYGBPHBR-ZESVGKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470999
Record name Nonyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

CAS RN

106402-05-5
Record name Nonyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl β-D-maltoside
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